molecular formula C12H14N6OS B292668 N-allyl-2-(1H-1,2,3-benzotriazol-1-ylacetyl)hydrazinecarbothioamide

N-allyl-2-(1H-1,2,3-benzotriazol-1-ylacetyl)hydrazinecarbothioamide

Cat. No. B292668
M. Wt: 290.35 g/mol
InChI Key: WTVBASZVJQHSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(1H-1,2,3-benzotriazol-1-ylacetyl)hydrazinecarbothioamide, also known as BTA-N-Allyl-Hydrazine, is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the benzotriazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-allyl-2-(1H-1,2,3-benzotriazol-1-ylacetyl)hydrazinecarbothioamideHydrazine is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes, including acetylcholinesterase and topoisomerase II. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-allyl-2-(1H-1,2,3-benzotriazol-1-ylacetyl)hydrazinecarbothioamideHydrazine has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This can improve cognitive function and memory. It has also been shown to have anti-tumor activity, as it can inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-allyl-2-(1H-1,2,3-benzotriazol-1-ylacetyl)hydrazinecarbothioamideHydrazine in lab experiments is its potential applications in cancer research and Alzheimer's disease treatment. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-allyl-2-(1H-1,2,3-benzotriazol-1-ylacetyl)hydrazinecarbothioamideHydrazine. One of the most promising areas of research is in the development of new cancer treatments. Studies have shown that this compound has anti-tumor activity and can inhibit the growth and proliferation of cancer cells. Further research is needed to determine the full potential of this compound in cancer treatment. Another area of research is in the treatment of Alzheimer's disease. Studies have shown that N-allyl-2-(1H-1,2,3-benzotriazol-1-ylacetyl)hydrazinecarbothioamideHydrazine can inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and cognitive function. Further research is needed to determine the full potential of this compound in the treatment of Alzheimer's disease. Additionally, future research could focus on the potential applications of this compound in other areas of scientific research, such as drug discovery and development.

Synthesis Methods

N-allyl-2-(1H-1,2,3-benzotriazol-1-ylacetyl)hydrazinecarbothioamideHydrazine can be synthesized using various methods, including the reaction of 2-aminobenzotriazole with allyl isothiocyanate and hydrazine hydrate. Another method involves the reaction of 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid with thionyl chloride, followed by reaction with allylhydrazine and ammonium thiocyanate. The product is then purified using column chromatography to obtain pure N-allyl-2-(1H-1,2,3-benzotriazol-1-ylacetyl)hydrazinecarbothioamideHydrazine.

Scientific Research Applications

N-allyl-2-(1H-1,2,3-benzotriazol-1-ylacetyl)hydrazinecarbothioamideHydrazine has been studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-allyl-2-(1H-1,2,3-benzotriazol-1-ylacetyl)hydrazinecarbothioamideHydrazine has anti-tumor activity and can inhibit the growth of cancer cells. It has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and cognitive function.

properties

Molecular Formula

C12H14N6OS

Molecular Weight

290.35 g/mol

IUPAC Name

1-[[2-(benzotriazol-1-yl)acetyl]amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C12H14N6OS/c1-2-7-13-12(20)16-15-11(19)8-18-10-6-4-3-5-9(10)14-17-18/h2-6H,1,7-8H2,(H,15,19)(H2,13,16,20)

InChI Key

WTVBASZVJQHSSO-UHFFFAOYSA-N

SMILES

C=CCNC(=S)NNC(=O)CN1C2=CC=CC=C2N=N1

Canonical SMILES

C=CCNC(=S)NNC(=O)CN1C2=CC=CC=C2N=N1

Origin of Product

United States

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